2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylic Acid-"cis major"
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylic Acid-“cis major” is a cyclopropane derivative with the molecular formula C8H11Cl3O2 and a molecular weight of 245.531 g/mol . This compound is characterized by its unique structure, which includes a cyclopropane ring substituted with a trichloroethyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylic Acid-“cis major” typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of 2,2,2-trichloroethyl diazoacetate with 2,2-dimethyl-1-propene under controlled conditions to form the cyclopropane ring . The reaction is usually carried out in the presence of a catalyst such as rhodium or copper to facilitate the cyclopropanation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired “cis major” isomer .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylic Acid-“cis major” can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: The trichloroethyl group can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms in the trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce less chlorinated cyclopropane derivatives .
Scientific Research Applications
2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylic Acid-“cis major” has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylic Acid-“cis major” involves its interaction with molecular targets such as enzymes or receptors. The trichloroethyl group can interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the cyclopropane ring can provide structural rigidity, enhancing the binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-3-(2,2-dichloroethyl)cyclopropane-1-carboxylic Acid
- 2,2-Dimethyl-3-(2,2,2-tribromoethyl)cyclopropane-1-carboxylic Acid
- 2,2-Dimethyl-3-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic Acid
Uniqueness
2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylic Acid-“cis major” is unique due to its specific substitution pattern and the presence of three chlorine atoms in the trichloroethyl group. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H11Cl3O2 |
---|---|
Molecular Weight |
245.5 g/mol |
IUPAC Name |
2,2-dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H11Cl3O2/c1-7(2)4(3-8(9,10)11)5(7)6(12)13/h4-5H,3H2,1-2H3,(H,12,13) |
InChI Key |
NZWWZHKTQANWRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)O)CC(Cl)(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.